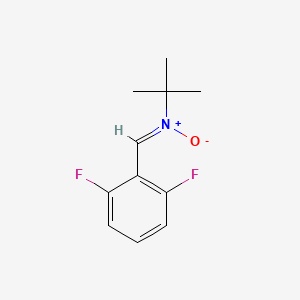
Fmoc-asp(otbu)-oh(u-13c4,15N)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorophenyl-N-tert-butylnitrone is a chemical compound with the molecular formula C11H13F2NO It is known for its unique structural properties, which include a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, and a nitrone group attached to a tert-butyl group
Méthodes De Préparation
The synthesis of 2,6-Difluorophenyl-N-tert-butylnitrone typically involves the reaction of 2,6-difluorobenzaldehyde with tert-butylamine and a suitable oxidizing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, but the fundamental synthetic route remains similar.
Analyse Des Réactions Chimiques
2,6-Difluorophenyl-N-tert-butylnitrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrone group to an amine or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Difluorophenyl-N-tert-butylnitrone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2,6-Difluorophenyl-N-tert-butylnitrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrone group can participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,6-Difluorophenyl-N-tert-butylnitrone include other nitrones and fluorinated aromatic compounds. For example:
2,4-Difluorophenyl-N-tert-butylnitrone: Similar structure but with fluorine atoms at different positions.
2,6-Difluorophenyl-N-methyl-nitrone: Similar structure but with a methyl group instead of a tert-butyl group.
The uniqueness of 2,6-Difluorophenyl-N-tert-butylnitrone lies in its specific substitution pattern and the presence of both fluorine atoms and a nitrone group, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
N-tert-butyl-1-(2,6-difluorophenyl)methanimine oxide |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-7H,1-3H3/b14-7- |
Clé InChI |
FYMHFBOVJARKMX-AUWJEWJLSA-N |
SMILES isomérique |
CC(C)(C)/[N+](=C/C1=C(C=CC=C1F)F)/[O-] |
SMILES canonique |
CC(C)(C)[N+](=CC1=C(C=CC=C1F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


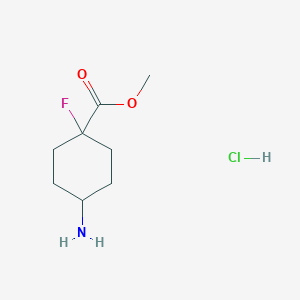



![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)

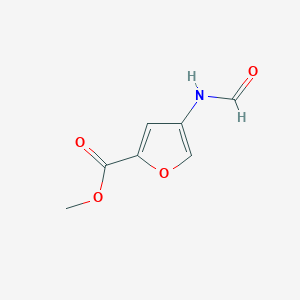
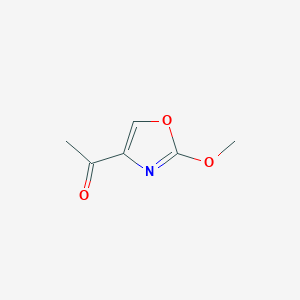

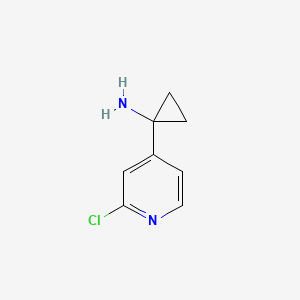
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
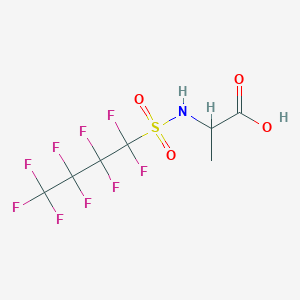
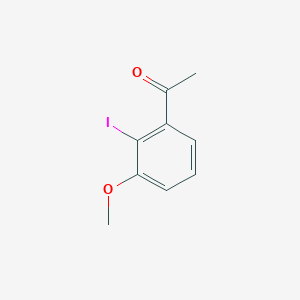
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
